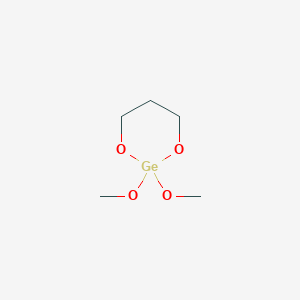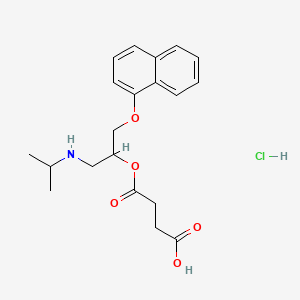
Propranolol hemisuccinate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1-(Isopropylamino)-3-(naphthalen-1-yloxy)propan-2-yl)oxy)-4-oxobutanoic acid hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an isopropylamino group, a naphthalen-1-yloxy group, and a butanoic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(Isopropylamino)-3-(naphthalen-1-yloxy)propan-2-yl)oxy)-4-oxobutanoic acid hydrochloride involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the naphthalen-1-yloxy intermediate: This step involves the reaction of naphthalene with an appropriate halogenating agent to introduce a halogen atom, followed by substitution with an alcohol to form the naphthalen-1-yloxy group.
Introduction of the isopropylamino group: The naphthalen-1-yloxy intermediate is then reacted with isopropylamine under controlled conditions to introduce the isopropylamino group.
Formation of the butanoic acid moiety: The final step involves the reaction of the intermediate with a butanoic acid derivative under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the synthetic route to maximize yield and purity. This includes the use of high-purity starting materials, precise control of reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((1-(Isopropylamino)-3-(naphthalen-1-yloxy)propan-2-yl)oxy)-4-oxobutanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropylamino group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
4-((1-(Isopropylamino)-3-(naphthalen-1-yloxy)propan-2-yl)oxy)-4-oxobutanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-((1-(Isopropylamino)-3-(naphthalen-1-yloxy)propan-2-yl)oxy)-4-oxobutanoic acid hydrochloride involves its interaction with specific molecular targets. The isopropylamino group is known to interact with certain receptors, while the naphthalen-1-yloxy group can bind to hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-((1-(Isopropylamino)-3-(phenylpropan-2-yl)oxy)-4-oxobutanoic acid hydrochloride: Similar structure but with a phenyl group instead of a naphthalen-1-yloxy group.
4-((1-(Methylamino)-3-(naphthalen-1-yloxy)propan-2-yl)oxy)-4-oxobutanoic acid hydrochloride: Similar structure but with a methylamino group instead of an isopropylamino group.
Uniqueness
The unique combination of the isopropylamino group and the naphthalen-1-yloxy group in 4-((1-(Isopropylamino)-3-(naphthalen-1-yloxy)propan-2-yl)oxy)-4-oxobutanoic acid hydrochloride provides distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
75020-10-9 |
|---|---|
Molecular Formula |
C20H26ClNO5 |
Molecular Weight |
395.9 g/mol |
IUPAC Name |
4-[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxy-4-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C20H25NO5.ClH/c1-14(2)21-12-16(26-20(24)11-10-19(22)23)13-25-18-9-5-7-15-6-3-4-8-17(15)18;/h3-9,14,16,21H,10-13H2,1-2H3,(H,22,23);1H |
InChI Key |
PTLKAZZGYNERQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC(=O)CCC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



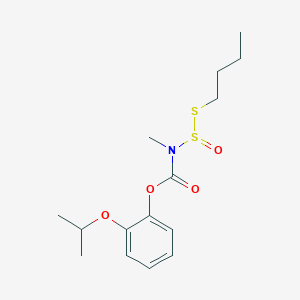
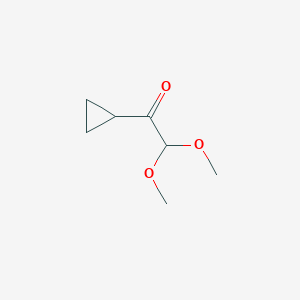
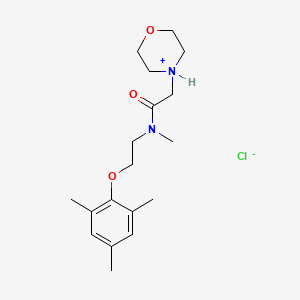
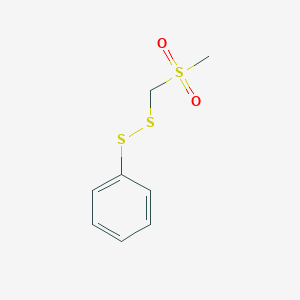
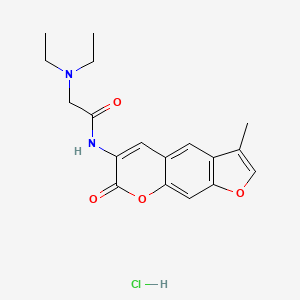
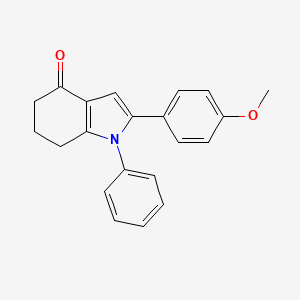
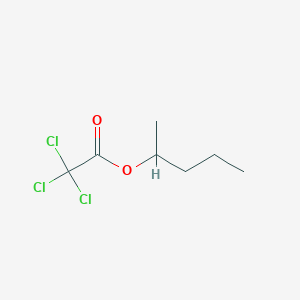
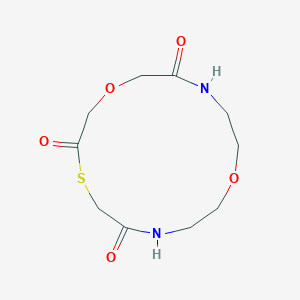
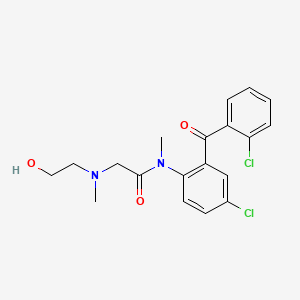
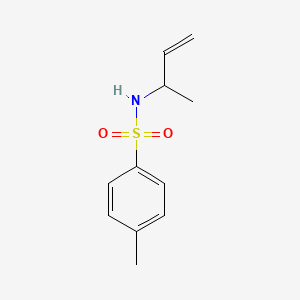
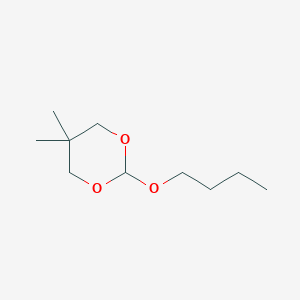
![N'-(3-methylsulfonyl-11-oxo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)ethane-1,2-diamine;2,4,6-trinitrophenol](/img/structure/B14437473.png)
